(But-3-en-2-yl)(methyl)amine hydrochloride
Overview
Description
“(But-3-en-2-yl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 22459-79-6 . It has a molecular weight of 121.61 and its IUPAC name is N-methylbut-3-en-2-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(But-3-en-2-yl)(methyl)amine hydrochloride” is 1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H . This indicates that the compound consists of a but-3-en-2-yl group, a methylamine group, and a hydrochloride group .Physical And Chemical Properties Analysis
“(But-3-en-2-yl)(methyl)amine hydrochloride” has a melting point of 109-111 degrees Celsius . It has a molecular weight of 121.61 g/mol , and its topological polar surface area is 16.6 Ų .Scientific Research Applications
Metabolism and Adduct Formation
Research has shown that heterocyclic amines like (But-3-en-2-yl)(methyl)amine hydrochloride undergo metabolic processes leading to the formation of macromolecular adducts in humans and rodents. Such processes are significant as they relate to exposure levels and carcinogenic potential. For instance, studies using accelerator mass spectrometry (AMS) have investigated protein and DNA adduct levels caused by low doses of heterocyclic amines, highlighting the different metabolite profiles and levels of bioactivation between humans and rodents (Turteltaub et al., 1999).
Biomarkers for Exposure
The search for reliable biomarkers for exposure to specific compounds is a significant area of research. For example, the development of assays for N2-(2'-deoxyguanosin-8-yl)PhIP in urine, based on liquid chromatography mass spectrometry, is a step forward in assessing internal exposure to genotoxic species from dietary sources (Fang et al., 2004).
Drug Development and Receptor Occupancy
In drug development, understanding the interactions between drugs and receptors is crucial. Studies exploring the occupancy of the 5-Hydroxytryptamine1A (5-HT(1A)) receptor by antagonists like DU 125530, using methods such as Positron Emission Tomography (PET), are fundamental in developing therapeutic agents for mood disorders (Rabiner et al., 2002).
Exposure Assessment and Carcinogenic Potential
Assessing human exposure to potentially carcinogenic compounds through food consumption is vital. Research has quantified the levels of carcinogenic heterocyclic amines in cooked foods and estimated the daily intake, providing essential data for evaluating the risk of diseases like cancer (Nagao et al., 1996).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-methylbut-3-en-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOOODAACUUBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-en-2-yl)(methyl)amine hydrochloride | |
CAS RN |
22459-79-6 | |
Record name | (but-3-en-2-yl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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